An In-depth Technical Guide on the Core Basic Properties of 3-(Methylamino)propanoic Acid
An In-depth Technical Guide on the Core Basic Properties of 3-(Methylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine, is a β-amino acid with significant applications in organic synthesis, serving as a versatile building block in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a secondary amine and a carboxylic acid, imparts specific chemical properties that are crucial for its use in the development of novel compounds, including peptide analogues and central nervous system agents. This technical guide provides a comprehensive overview of the core basic properties of 3-(methylamino)propanoic acid, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows.
Physicochemical Properties
The fundamental physicochemical properties of 3-(methylamino)propanoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 164-166 °C | [2] |
| Boiling Point | 217.3 °C at 760 mmHg | [2] |
| Density | 1.052 g/cm³ | [2] |
| Predicted pKa | 3.66 ± 0.12 | |
| Solubility | Soluble in water, slightly soluble in methanol. | |
| Vapor Pressure | 0.051 mmHg at 25°C | [2] |
| LogP | 0.07140 | [2] |
Basicity and pKa Determination
The basicity of 3-(methylamino)propanoic acid is attributed to its secondary amino group. The acid dissociation constant (pKa) is a critical parameter for understanding its ionization state at different pH values, which influences its solubility, reactivity, and biological interactions.
Zwitterionic Nature
Like other amino acids, 3-(methylamino)propanoic acid can exist as a zwitterion, where the carboxylic acid group is deprotonated and the amino group is protonated. The equilibrium between the neutral, cationic, and anionic forms is pH-dependent.
Caption: Zwitterionic equilibrium of 3-(methylamino)propanoic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.[3][4][5]
Objective: To determine the pKa values of the carboxylic acid and methylamino groups of 3-(methylamino)propanoic acid.
Materials:
-
3-(Methylamino)propanoic acid
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of 3-(methylamino)propanoic acid and dissolve it in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).
-
Titration with Acid: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and start stirring. Add the standardized 0.1 M HCl solution in small, precise increments from a burette. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed and the pH becomes strongly acidic.
-
Titration with Base: Repeat the process with a fresh sample of the analyte solution, this time titrating with the standardized 0.1 M NaOH solution. Add the base in increments and record the pH after each addition until the pH becomes strongly basic.
-
Data Analysis: Plot the pH values against the volume of titrant (HCl or NaOH) added. The resulting titration curve will show equivalence points, which are the points of steepest slope. The pKa values can be determined from the half-equivalence points, where half of the functional group has been protonated or deprotonated. For the titration with NaOH, the pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the methylamino group (pKa2) is the pH at the second half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
The solubility of 3-(methylamino)propanoic acid is a key parameter for its formulation and application in various solvent systems. While qualitatively described as soluble in water, quantitative determination is crucial for many applications.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10]
Objective: To quantitatively determine the solubility of 3-(methylamino)propanoic acid in a specific solvent (e.g., water) at a controlled temperature.
Materials:
-
3-(Methylamino)propanoic acid
-
Solvent of interest (e.g., water, buffers of different pH)
-
Flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid 3-(methylamino)propanoic acid to a flask containing the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the flask and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification: Accurately dilute the saturated solution with the solvent. Determine the concentration of 3-(methylamino)propanoic acid in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Caption: Workflow for solubility determination by the shake-flask method.
Biological Context: General Metabolism of β-Amino Acids
While specific metabolic pathways for 3-(methylamino)propanoic acid are not extensively documented, the general metabolism of β-amino acids involves transamination and further conversion into intermediates of central metabolic pathways.[11][12]
The initial step in the catabolism of many amino acids is the removal of the amino group, a process called transamination.[11] In this reaction, the amino group is transferred to an α-keto acid, commonly α-ketoglutarate, to form glutamate and a β-keto acid. The resulting carbon skeleton can then enter various metabolic pathways. For instance, the carbon skeleton of some β-amino acids can be converted to intermediates of the citric acid cycle, such as succinyl-CoA, which can then be used for energy production or biosynthesis.[12]
References
- 1. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Methylamino)propanoic Acid | CAS#:2679-14-3 | Chemsrc [chemsrc.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. quora.com [quora.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
